molecular formula C9H6F2N2O B15304863 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

3-(3,5-difluorophenyl)-1H-pyrazol-5-ol

Cat. No.: B15304863
M. Wt: 196.15 g/mol
InChI Key: MJMMTYIVPJEDIV-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorophenyl group. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-difluorophenylhydrazine with ethyl acetoacetate under basic conditions to form the corresponding pyrazole derivative. The reaction typically proceeds as follows:

    Step 1: 3,5-Difluorophenylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Step 2: The reaction mixture is heated under reflux to facilitate the cyclization process, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-difluorophenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)propionic acid
  • 1-(2,5/3,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones

Uniqueness

3-(3,5-Difluorophenyl)-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6F2N2O

Molecular Weight

196.15 g/mol

IUPAC Name

3-(3,5-difluorophenyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H6F2N2O/c10-6-1-5(2-7(11)3-6)8-4-9(14)13-12-8/h1-3H,4H2,(H,13,14)

InChI Key

MJMMTYIVPJEDIV-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC1=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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